molecular formula C17H19N3O B7020229 N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide

N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide

Cat. No.: B7020229
M. Wt: 281.35 g/mol
InChI Key: ILCMAERBTJCWDS-UHFFFAOYSA-N
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Description

N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides

Properties

IUPAC Name

N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-20-10-13-5-4-6-16(15(13)11-20)19-17(21)14-7-12(2)8-18-9-14/h4-9H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMAERBTJCWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1)C(=CC=C2)NC(=O)C3=CN=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Ring: Starting from a suitable precursor, the isoindoline ring can be synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Amide Bond Formation: The final step involves the formation of the amide bond between the isoindoline and pyridine rings using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-2-carboxamide
  • N-(2-ethyl-1,3-dihydroisoindol-4-yl)-6-methylpyridine-3-carboxamide
  • N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-ethylpyridine-3-carboxamide

Uniqueness

N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to its analogs. These unique features make it a compound of interest for further research and development.

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